molecular formula C7H7Cl2NO B6315107 1-(4-Chloropyridin-3-yl)ethanone hydrochloride CAS No. 1807467-70-4

1-(4-Chloropyridin-3-yl)ethanone hydrochloride

Cat. No.: B6315107
CAS No.: 1807467-70-4
M. Wt: 192.04 g/mol
InChI Key: BKBHAAOANPZGRI-UHFFFAOYSA-N
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Description

1-(4-Chloropyridin-3-yl)ethanone hydrochloride is a chemical compound with the molecular formula C7H7Cl2NO. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

The synthesis of 1-(4-Chloropyridin-3-yl)ethanone hydrochloride typically involves the reaction of 4-chloropyridine with ethanone under specific conditions. One common method includes the use of tert-butanol and sodium tert-butoxide as reagents. The reaction is carried out under reflux conditions, followed by the addition of glacial acetic acid to adjust the pH. The product is then isolated by solvent recovery and filtration .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These methods ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(4-Chloropyridin-3-yl)ethanone hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Chloropyridin-3-yl)ethanone hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Chloropyridin-3-yl)ethanone hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes and receptors, depending on the context of its use. The pathways involved may include signal transduction, metabolic processes, and cellular responses .

Comparison with Similar Compounds

1-(4-Chloropyridin-3-yl)ethanone hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which imparts unique reactivity and functionality in various chemical and biological contexts.

Properties

IUPAC Name

1-(4-chloropyridin-3-yl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO.ClH/c1-5(10)6-4-9-3-2-7(6)8;/h2-4H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKBHAAOANPZGRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CN=C1)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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